

Application Note: Electron Microscopy Sample Preparation with Nigrosin Stain

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Compound of Interest

Compound Name: Acid Black 2

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed overview and protocol for the use of Nigrosin as a negative stain in Transmission Electron Microscopy (TEM). It is intended for the visualization of viruses, bacteria, exosomes, liposomes, and other particulate samples.

Introduction

Negative staining is a rapid and straightforward method for preparing biological particulate samples for Transmission Electron Microscopy (TEM). The technique enhances contrast by surrounding the specimen with a thin layer of a heavy metal salt or an electron-dense stain, causing the specimen to appear light against a dark background.[1][2] Nigrosin, an acidic, negatively charged synthetic black dye, is a widely used stain for this purpose.[3][4][5] Its primary advantage lies in its ability to delineate the morphology, size, and structure of specimens without the need for heat fixation, thus preserving their native state.[4][6][7][8]

Principle of Nigrosin Negative Staining

The fundamental principle of negative staining with Nigrosin relies on electrostatic repulsion.[1][3] Most biological surfaces, such as bacterial cell walls and viral capsids, carry a net negative charge at neutral pH.[3][8] The chromophore of the acidic Nigrosin dye is also negatively charged.[3][9] Consequently, when the stain is applied to the sample, the negatively charged

stain is repelled by the specimen's surface and does not penetrate the structure.^{[2][7][10]} Instead, the Nigrosin solution pools around the specimen and fills the crevices of the support grid, creating an electron-dense background that outlines the unstained, electron-transparent particle.^{[2][10]} This method is particularly effective for observing delicate structures that would be damaged or distorted by the harsh chemicals and heat used in positive staining protocols.^{[3][4]}

Applications

Nigrosin negative staining is a versatile technique applicable to a wide range of particulate samples:

- Virology: Visualization and morphological characterization of viruses.^{[3][11]}
- Microbiology: Examination of bacterial morphology, size, and surface appendages like flagella and pili, especially for bacteria that are difficult to stain with conventional methods.^{[1][3][4]} It is also used to visualize the capsules of fungi like *Cryptococcus neoformans*.^{[2][7][10]}
- Drug Delivery & Nanotechnology: Characterization of lipid aggregates such as liposomes and micelles.^{[3][11]}
- Protein Science: Study of protein aggregates and large protein complexes.^{[3][11]}

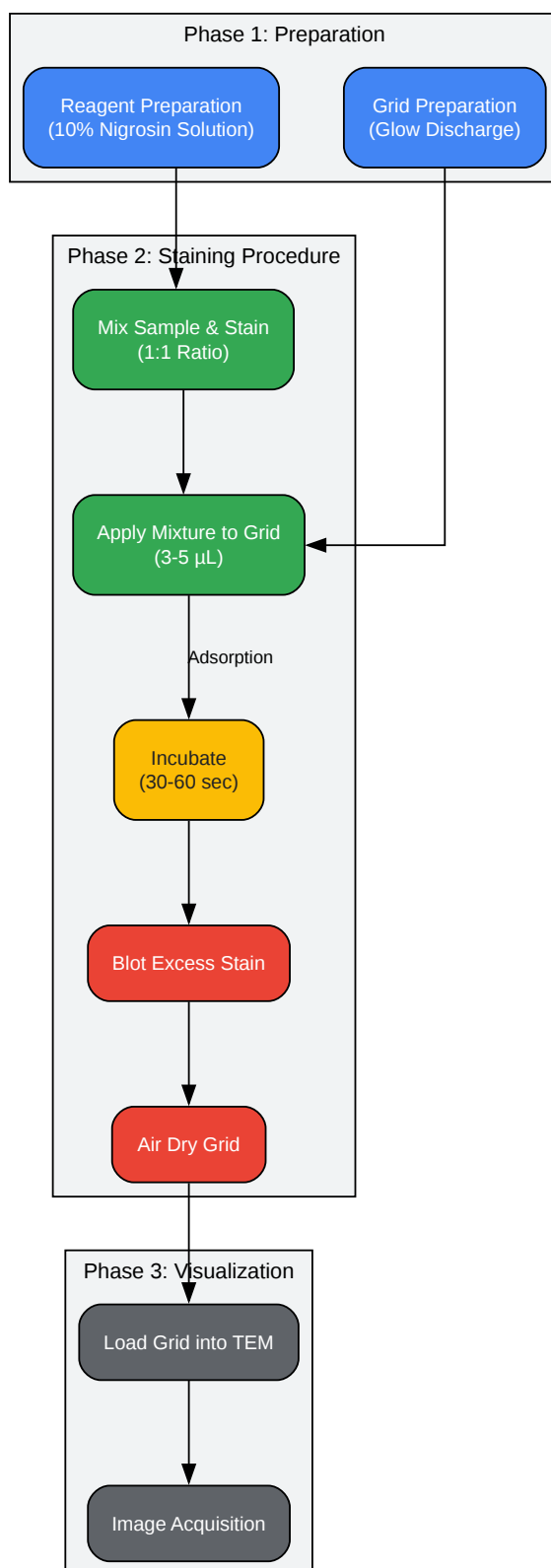
Quantitative Parameters for Nigrosin Staining

The following table summarizes key quantitative parameters for preparing samples with Nigrosin stain for electron microscopy.

Parameter	Recommended Value	Notes
Nigrosin Concentration	10% (w/v)	A common working concentration prepared in distilled water. [2] [7] [10] [12]
Stain Formulation	100 g/L Nigrosin, 5 ml/L Formalin	Formalin may be included as a preservative. [3] [9]
Sample to Stain Ratio	1:1 (v/v)	A common starting point is to mix equal volumes of the sample suspension and stain solution. [9]
Volume on Grid	3 - 5 μ L	The volume of the sample-stain mixture applied to the EM grid. [9] [13]
Sample Adsorption Time	1 minute	Time the sample is allowed to adsorb onto the grid before staining. [13] [14]
Stain Incubation Time	30 - 60 seconds	The duration the stain is in contact with the sample on the grid before blotting. [13] [14] [15]

Experimental Workflow & Protocols

The overall workflow for preparing a sample for TEM using Nigrosin involves preparing the reagents and grids, followed by the staining procedure itself.



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Caption: Workflow for Nigrosin negative staining of TEM samples.

Protocol 1: Reagent Preparation (10% Nigrosin)

This protocol describes how to prepare the Nigrosin staining solution.

- Weighing: Weigh 10 grams of water-soluble Nigrosin powder.[\[7\]](#)
- Dissolving: Add the powder to a beaker containing 100 mL of distilled water.[\[7\]](#)
- Heating (Optional): Gently heat the solution to approximately 50°C while stirring to speed up dissolution.[\[12\]](#)
- Cooling & Storage: Once fully dissolved, allow the solution to cool to room temperature.
- Filtration: Filter the solution through a 0.22 µm syringe filter to remove any aggregates.
- Storage: Store the solution in a tightly sealed, clearly labeled bottle at room temperature (15-30°C), protected from light.[\[7\]](#)

Protocol 2: Grid Preparation and Staining

This protocol details the steps for applying the sample and stain to a TEM grid.

Materials:

- 10% (w/v) Nigrosin solution
- Sample suspension in a volatile buffer (e.g., ammonium acetate) or water
- Carbon-coated TEM grids (e.g., 300 mesh)
- Glow discharge system
- Fine-tipped forceps
- Pipettors and tips
- Filter paper (e.g., Whatman No. 1)

Methodology:

- **Grid Hydrophilization:** Place carbon-coated grids in a glow discharge system for 15-30 seconds to render the carbon surface hydrophilic, which ensures even spreading of the sample and stain.[\[14\]](#)
- **Sample & Stain Mixing:** In a clean microcentrifuge tube, mix the sample suspension and the 10% Nigrosin solution. A 1:1 volume ratio is a good starting point. Gently pipette to mix.
- **Application to Grid:** Secure a glow-discharged grid in a pair of self-clamping forceps, carbon-side up. Apply 3-5 μL of the sample-stain mixture onto the grid surface.[\[9\]](#)[\[13\]](#)
- **Incubation:** Allow the mixture to sit on the grid for 30-60 seconds.[\[14\]](#)[\[15\]](#) The optimal time may vary depending on the sample concentration and viscosity.
- **Blotting:** Carefully touch the edge of the grid with a piece of filter paper to wick away the excess liquid.[\[14\]](#) The goal is to leave a very thin layer of stain embedding the particles. Do not touch the filter paper to the flat surface of the grid.
- **Drying:** Allow the grid to air-dry completely for at least 5-10 minutes before loading it into the TEM sample holder.[\[13\]](#)
- **Imaging:** The sample is now ready for insertion into the TEM for imaging. View the grid at appropriate magnifications to assess particle distribution and staining quality.

Troubleshooting

- **Poor Contrast/Weak Staining:** May result from the stain being too dilute or the blotting being too aggressive. Try a longer incubation time or less vigorous blotting.
- **Stain Aggregates:** If large, dark precipitates are visible, the stain solution may be old or unfiltered. Always filter the stain before use.
- **Uneven Staining (Puddles):** This often occurs if the grid surface is hydrophobic. Ensure grids are properly glow-discharged immediately before use.
- **Sample Aggregation:** Particles may clump together if the sample buffer contains high salt concentrations (e.g., phosphate-buffered saline). If possible, resuspend the sample in a volatile buffer like ammonium acetate or in deionized water before mixing with the stain.

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References

- 1. flabslis.com [flabslis.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. biologyease.quora.com [biologyease.quora.com]
- 5. Electron Microscopy Sciences Nigrosin 25 GR, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. microbenotes.com [microbenotes.com]
- 7. microxpress.in [microxpress.in]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. himedialabs.com [himedialabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. cryoem.wisc.edu [cryoem.wisc.edu]
- 14. Negative Staining | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 15. ethosbiosciences.com [ethosbiosciences.com]
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